molecular formula C120H108O6 B584318 4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale CAS No. 1322530-52-8

4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale

Cat. No. B584318
M. Wt: 1646.178
InChI Key: RGNOIANPWVCTTI-UHFFFAOYSA-N
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Description

The compound “4,4’,4’‘-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3’,4’,5’,6’-uvabc]ovale” is a polycyclic aromatic hydrocarbon used for the prediction and detection of environmental humidity .


Molecular Structure Analysis

The molecular formula of this compound is C132H132O6 . It has a complex structure with multiple aromatic rings, which contributes to its properties as a polycyclic aromatic hydrocarbon .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 1814.46 . More specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Aggregation-Induced Phosphorescent Emission

One research application involves the study of aggregation-induced phosphorescent emission (AIPE). The study by Chen et al. (2016) focused on ReI complexes that showed AIPE characteristics, which are crucial for understanding luminescence in organic compounds and could be related to the chemical structure of the compound (Chen, Xu, Wan, Fan, & Si, 2016).

Charge Transfer and Molecular Aggregation

Research by Lee, Park, and Chang (2004) on molecular aggregation of disklike benzenetricarboxamides containing diacetylenic groups contributes to understanding how similar molecular structures behave in bulk and organic solvents. This is relevant for compounds like the one in your query, as it provides insights into molecular interactions and stability (Lee, Park, & Chang, 2004).

Electronic and Charge Transport Properties

A study focused on the structures, stability, electronic, and charge transport properties of benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene molecule. This is directly relevant as it investigates how edge fluorination and chlorination affect these properties, which is essential for materials used in optoelectronics (Bouba, Nya, Ngui, & Ndjaka, 2021).

Luminescence and Photophysical Properties

Kotch et al. (1993) explored the luminescence rigidochromism of fac-tricarbonylchloro(4,7-diphenyl-1,10-phenanthroline)rhenium, which acts as a spectroscopic probe in photosensitive thin films. This study provides insights into how similar compounds can be used in monitoring polymerization and the development of photosensitive materials (Kotch, Lees, Fuerniss, Papathomas, & Snyder, 1993).

Synthesis and Characterization

Research by Carroll and Braddock-Wilking (2013) on the synthesis of 2,5-substituted siloles and their interactions with metal cations is relevant. It involves the characterization of compounds similar in structure to the one you mentioned and explores their interactions with various cations, adding to the understanding of their chemical behavior (Carroll & Braddock-Wilking, 2013).

properties

CAS RN

1322530-52-8

Product Name

4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovale

Molecular Formula

C120H108O6

Molecular Weight

1646.178

InChI

InChI=1S/C120H108O6/c1-64(2)16-13-19-67(7)22-25-70-28-34-73(35-29-70)94-88-58-52-82-86-56-62-92-98(77-42-48-80(49-43-77)119(122)125-11)96(75-38-32-72(33-39-75)27-24-69(9)21-15-18-66(5)6)90-60-54-84-87-57-63-93-99(78-44-50-81(51-45-78)120(123)126-12)95(74-36-30-71(31-37-74)26-23-68(8)20-14-17-65(3)4)89-59-53-83-85-55-61-91(97(94)76-40-46-79(47-41-76)118(121)124-10)109-103(85)115-112(100(82)106(88)109)116-104(86)110(92)108(90)102(84)114(116)117-105(87)111(93)107(89)101(83)113(115)117/h28-69H,13-27H2,1-12H3

InChI Key

RGNOIANPWVCTTI-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C6C7=C8C4=C2C=CC8=C9C=CC1=C2C9=C7C4=C7C2=C(C=CC7=C2C=CC7=C8C2=C4C6=C2C8=C(C=CC2=C5C=C3)C(=C7C2=CC=C(C=C2)C(=O)OC)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C1C1=CC=C(C=C1)C(=O)OC)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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